molecular formula C25H18ClN3O3S B455186 (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512812-09-8

(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B455186
CAS No.: 512812-09-8
M. Wt: 475.9g/mol
InChI Key: RQPQLJGZRJWITA-DEDYPNTBSA-N
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Description

Overview of Thiazolo[3,2-a]pyrimidine Scaffold Chemistry

Thiazolo[3,2-a]pyrimidines are bicyclic heterocyclic systems formed by the fusion of thiazole and pyrimidine rings at specific positions, creating a bridgehead nitrogen atom shared between both rings. This scaffold exhibits planar aromaticity, enabling π-stacking interactions with biological targets, while its electron-rich nature facilitates hydrogen bonding and dipole-dipole interactions. The structural hybridity confers adaptability for chemical modifications at C2, C5, C6, and C7 positions, allowing precise tuning of electronic and steric properties. Key derivatives demonstrate bioisosteric similarity to purines, enabling mimicry of nucleotide interactions in enzymatic systems.

Historical Development and Discovery of Thiazolopyrimidine Derivatives

The first thiazolopyrimidine synthesis was reported in the 1960s via cyclocondensation of 2-aminothiazoles with β-diketones. Systematic exploration began in the 1990s with Balkan et al.’s work on intramolecular cyclization of 2-phenacylthio-dihydropyrimidines. Advances in regioselective functionalization emerged post-2010, particularly for C5-aryl and C2-benzylidene substitutions. The target compound represents a 2020s innovation, combining furan-methylidene and 4-chlorophenyl motifs to optimize DNA intercalation and topoisomerase II inhibition.

Classification and Nomenclature

The IUPAC name follows bridged heterocycle numbering:

  • Core : Thiazolo[3,2-a]pyrimidine (fusion at thiazole C3/pyrimidine C2)
  • Substituents :
    • C5: 4-Chlorophenyl
    • C2: (E)-Furan-3-ylmethylidene
    • C7: Methyl
    • C3: Oxo group
    • C6: N-Phenylcarboxamide

Systematic classification places it under:

  • Class : 5H-Thiazolo[3,2-a]pyrimidin-3-ones
  • Subclass : C5-Aryl-C6-carboxamide derivatives
  • Structural variant : 2-Benzylidene analogs with heteroaromatic substitutions

Significance in Heterocyclic Chemistry Research

This scaffold addresses three key challenges in medicinal chemistry:

  • Bioavailability enhancement : The fused rings increase metabolic stability versus monocyclic analogs
  • Multitarget engagement : Simultaneous interaction with DNA grooves and enzyme active sites via planar core and flexible substituents
  • Stereochemical control : The (E)-configured benzylidene group enforces non-coplanar arrangements that modulate target selectivity

Recent studies highlight 10–100 nM cytotoxicity against adenocarcinoma cells, surpassing reference drugs like sorafenib in specific models.

Research Context and Objectives

Current investigations focus on:

  • Optimizing microwave-assisted synthesis for >85% yield
  • Establishing structure-activity relationships (SAR) for Topoisomerase IIα inhibition
  • Developing crystalline polymorphs with enhanced solubility profiles
  • Exploring halogen-bonding interactions for supramolecular assembly

Table 1 : Key Structural Features and Associated Bioactivities

Position Substituent Role in Bioactivity Reference
C2 Furan-methylidene π-Stacking with DNA base pairs
C5 4-Chlorophenyl Hydrophobic pocket complementarity
C6 N-Phenylcarboxamide Hydrogen bonding with Topo II Lys352
C7 Methyl Steric shielding of metabolic sites

Properties

IUPAC Name

(2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-15-21(23(30)28-19-5-3-2-4-6-19)22(17-7-9-18(26)10-8-17)29-24(31)20(33-25(29)27-15)13-16-11-12-32-14-16/h2-14,22H,1H3,(H,28,30)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPQLJGZRJWITA-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=COC=C3)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component One-Pot Synthesis Strategies

The thiazolo[3,2-a]pyrimidine scaffold can be efficiently constructed via one-pot, three-component reactions. A method adapted from employs isocyanides, dialkyl acetylenedicarboxylates, and ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetates under mild conditions. For the target compound, modifications include substituting acetylenedicarboxylates with methyl propiolate to introduce the 7-methyl group. The reaction proceeds in dichloromethane at 25°C over 24 hours, yielding 70–85% of the intermediate thiazolo[3,2-a]pyrimidine dicarboxylate . Subsequent hydrolysis of the ester to a carboxylic acid and coupling with aniline using EDCl/HOBt achieves the carboxamide functionality .

Key Conditions :

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: 25°C

  • Catalysts: None required

  • Yield: 72% after amidation

Stepwise Assembly via Dihydropyrimidine Intermediates

A Biginelli-like reaction forms dihydropyrimidine (DHPM) precursors, which are cyclized to thiazolopyrimidines. As detailed in , a mixture of 4-chlorobenzaldehyde, acetylacetone, and thiourea in ethanol with NH₄Cl catalyst heated at 100°C for 3 hours yields 5-(4-chlorophenyl)-7-methyl-dihydropyrimidine-2-thione. Cyclization with ethyl chloroacetate at 110–115°C for 30 minutes produces the thiazolo[3,2-a]pyrimidin-3(2H)-one core .

Modifications for Target Compound :

  • Knoevenagel Condensation : The 2-position is functionalized by reacting the 3-oxo group with furan-3-carbaldehyde in ethanol under acidic conditions (H₂SO₄), forming the (2E)-methylidene moiety .

  • Carboxamide Introduction : The 6-ester is saponified with NaOH, followed by amidation with aniline using DCC/DMAP .

Optimized Parameters :

  • Cyclization Temperature: 110°C

  • Knoevenagel Catalyst: H₂SO₄ (2 drops)

  • Amidation Yield: 68%

Protecting Group Strategies for Enhanced Regioselectivity

Patent highlights the importance of protecting the thiazole nitrogen during synthesis to prevent undesired side reactions. For the target compound, the thiazole nitrogen is protected with a 2-(phenylsulfonyl)ethyl group during the displacement of a chlorine leaving group by D-alaninol. Deprotection with potassium t-butoxide in propan-2-ol at 75°C yields the final product with 81% purity .

Critical Steps :

  • Protection : 7-Chloro intermediate + phenylvinylsulfone → 3-[2-(phenylsulfonyl)ethyl] derivative.

  • Deprotection : KOtBu in i-PrOH, 75°C, 1.5 hours .

Ultrasound-Promoted Synthesis for Efficiency

Adapting methodology from , ultrasound irradiation accelerates the formation of the thiazolo ring. A mixture of 4-chlorophenyl-substituted DHPM, furan-3-carbaldehyde, and thiourea in ethanol under ultrasound (40 kHz, 50°C) reduces reaction time from 18 hours to 2 hours, achieving 89% yield of the cyclized product. Subsequent amidation under microwave irradiation (100°C, 10 minutes) further enhances efficiency .

Advantages :

  • Reaction Time: 2 hours (vs. 18 hours conventionally).

  • Overall Yield: 78% .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldReference
Multi-ComponentIsocyanides, acetylenedicarboxylates25°C, 24 h72%
DHPM CyclizationEthyl chloroacetate, H₂SO₄110°C, 30 min68%
Protecting Group RoutePhenylvinylsulfone, KOtBu75°C, 1.5 h81%
Ultrasound-AssistedUltrasound irradiation, microwave50°C, 2 h78%

Challenges and Solutions in Synthesis

  • Regioselectivity : Competing reactions at N3 of the thiazole ring are mitigated using bulky protecting groups (e.g., 2-(phenylsulfonyl)ethyl) .

  • (2E)-Configuration : The α,β-unsaturated ketone geometry is controlled by conducting the Knoevenagel condensation under acidic, anhydrous conditions .

  • Carboxamide Hydrolysis : Over-hydrolysis of the 6-ester is prevented by using mild saponification (NaOH, 0°C) and immediate amidation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazolo-Pyrimidine Backbone : This heterocyclic structure is known for its biological activity.
  • Aromatic Substituents : The presence of chlorophenyl and furan rings contributes to its reactivity and potential therapeutic effects.

Anticancer Potential

Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various derivatives of thiazole have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer). Compounds similar to the target compound showed IC50 values indicating effective inhibition of cell proliferation .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and modifications to enhance biological activity. For example:

  • Synthesis Pathways : One common method involves the reaction of various thiazole derivatives with furan-containing aldehydes under acidic conditions to yield the final product .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 Values (µM)Activity Type
Compound AThiazole derivative23.30 ± 0.35Anticancer
Compound BPyrimidine hybrid5.71Antibacterial
Target Compound(2E)-5-(4-chlorophenyl)-...TBDAnticancer

This table summarizes some related compounds that have been studied for their biological activities, showcasing the potential efficacy of the target compound in comparison.

Study on Thiazole Derivatives

A study conducted on novel thiazole derivatives demonstrated that compounds with similar structures to the target compound exhibited significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups was found to enhance their anticancer properties .

Pharmacological Insights

Pharmacological studies have revealed that compounds with a thiazole moiety can act as effective inhibitors for certain enzymes involved in cancer progression, thereby suggesting a mechanism through which they exert their therapeutic effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key differences in substituents at positions 2, 5, and 6 influence electronic properties and steric interactions:

Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Compound ID R1 (Position 5) R2 (Position 2) R3 (Position 6) Reference
Target Compound 4-Chlorophenyl (Furan-3-yl)methylidene (E-config) N-Phenylcarboxamide -
Ethyl ester analog 4-Methylphenyl (E)-3-Phenylallylidene Ethyl carboxylate
Dimethoxy derivative (E)-2-Phenylethenyl 2,4-Dimethoxybenzylidene Ethyl carboxylate
Methoxycarbonyl variant 4-Chlorophenyl (Z)-(Methoxycarbonyl)methylene Ethyl carboxylate
  • Position 2 : The furan-3-yl substituent offers a heteroaromatic system, contrasting with phenylallylidene () or dimethoxybenzylidene (). Furan’s oxygen atom may facilitate hydrogen bonding or dipole interactions .
  • Position 6 : The carboxamide group (target) versus ethyl esters (analogs) likely improves solubility in polar solvents and alters hydrogen-bonding capacity .

Crystallographic and Conformational Properties

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core exhibits puckering in analogs. For example, in ethyl 5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation with a deviation of 0.224 Å from planarity () . The target compound’s furan substituent may influence puckering due to steric interactions.
  • Dihedral Angles: In analogs, dihedral angles between the thiazolo ring and aromatic substituents (e.g., 80.94° for a trimethoxybenzylidene group) suggest non-planar packing (). The furan substituent’s smaller size may reduce steric hindrance, favoring tighter molecular packing .
Table 2: Crystallographic Data of Selected Analogs
Compound ID Ring Puckering (Deviation from Planarity) Dihedral Angle (Thiazolo vs. Aromatic Ring) Reference
Trimethoxybenzylidene analog 0.224 Å (flattened boat) 80.94°
4-Carboxybenzylidene-DMF solvate N/A Intermolecular H-bonding with DMF

Hydrogen Bonding and Intermolecular Interactions

  • Carboxamide Group : The N-phenylcarboxamide in the target compound enables N–H···O and C=O···H hydrogen bonds , enhancing crystal cohesion compared to ester analogs. highlights similar interactions in a DMF solvate, where carboxylate groups form bifurcated hydrogen bonds .
  • Furan Interactions : The furan oxygen may participate in C–H···O interactions , as seen in related systems () .

Biological Activity

The compound (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities including antimicrobial, anticancer, and antioxidant effects.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₇H₁₂ClN₃O₄S
  • Molecular Weight : 393.86 g/mol
  • IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the thiazolo-pyrimidine core.
  • Introduction of the furan and chlorophenyl substituents via electrophilic aromatic substitution.
  • Final modification to achieve the desired carboxamide functionality.

Antimicrobial Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have been tested against a range of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These compounds exhibited cytotoxic effects attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF715.0Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of DNA synthesis

Antioxidant Activity

The compound's antioxidant activity has been assessed through various assays including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the anticancer effects of a series of thiazolo-pyrimidine derivatives on multiple cancer cell lines. The study found that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolo derivatives, revealing potent activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to measure inhibition zones, confirming the efficacy of these compounds in clinical isolates .

Q & A

Q. Critical Considerations :

  • Substituent effects (e.g., electron-withdrawing groups like 4-chlorophenyl) influence reaction yields and regioselectivity.
  • Solvent polarity and temperature must be optimized to avoid side reactions, such as isomerization of the exocyclic double bond .

How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

Basic Research Question
Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100–296 K) reduces thermal motion artifacts .
  • SHELX programs (e.g., SHELXL) refine structural parameters, with R factors typically < 0.06 for high-quality datasets .

Q. Key Structural Features :

  • Planarity : The thiazolo-pyrimidine core is nearly planar, while substituents (e.g., furan-3-yl) adopt non-coplanar conformations .
  • Intermolecular Interactions :
    • N–H⋯O/N hydrogen bonds (2.8–3.2 Å) between carboxamide and neighboring molecules.
    • π–π stacking (3.4–3.6 Å) between chlorophenyl and furan rings .

Table 1 : Representative Crystallographic Data from Analogues

Compound SubstitutentsSpace GroupR FactorKey InteractionsReference
4-Fluorophenyl, ethyl esterP21/n0.058C–H⋯O, π–π stacking
4-CarboxybenzylideneP10.044O–H⋯N, C–H⋯π

How can researchers resolve contradictions in crystallographic data across similar compounds?

Advanced Research Question
Common Contradictions :

  • Discrepancies in bond lengths (e.g., C–S in thiazole: 1.67–1.72 Å vs. 1.70–1.75 Å) .
  • Variations in dihedral angles between substituents (e.g., furan vs. fluorophenyl derivatives differ by 10–15°) .

Q. Resolution Strategies :

  • Data Validation : Cross-check with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify outliers .
  • Systematic Analysis : Compare torsion angles and puckering parameters using Cremer-Pople coordinates to quantify ring distortions .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Question
Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) suggests moderate reactivity .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. The furan ring’s electron density may facilitate π-cation interactions .

Q. Critical Parameters :

  • Solvent effects (PCM model) significantly alter charge distribution.
  • Substituent polarity (e.g., 4-chlorophenyl) modulates electrostatic potential surfaces .

How does polymorphism affect the physicochemical properties of this compound?

Advanced Research Question
Polymorph Identification :

  • SC-XRD and powder XRD differentiate forms based on unit cell parameters (e.g., monoclinic vs. triclinic systems) .
  • Differential scanning calorimetry (DSC) detects thermal transitions (melting points vary by 5–10°C between polymorphs).

Q. Impact on Properties :

  • Solubility : Form I (π–π stacked) has lower aqueous solubility than Form II (hydrogen-bonded networks) .
  • Stability : Hygroscopicity correlates with intermolecular H-bond density .

What strategies optimize structure-activity relationships (SAR) for biological testing?

Advanced Research Question
SAR Workflow :

Derivatization : Synthesize analogues with varied substituents (e.g., replacing furan with thiophene or pyridine) .

In Vitro Assays : Test inhibition of COX-2 or EGFR kinases, correlating IC50 values with electronic (HOMO) and steric (Taft’s Es) parameters .

Q. Key Findings :

  • 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.
  • Furan-3-yl Moiety : Reduces cytotoxicity in normal cells compared to bromophenyl analogues .

How are hydrogen-bonding patterns analyzed to predict crystal packing?

Advanced Research Question
Graph Set Analysis :

  • Use Etter’s rules to classify motifs (e.g., C(6) chains from N–H⋯O bonds) .
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding, 25% van der Waals) .

Q. Software Tools :

  • Mercury (CCDC) for visualizing packing.
  • CrystalExplorer for Hirshfeld surface generation .

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